molecular formula C17H26N2O2 B4886591 N-cyclooctyl-N'-(2-methoxy-5-methylphenyl)urea

N-cyclooctyl-N'-(2-methoxy-5-methylphenyl)urea

Cat. No.: B4886591
M. Wt: 290.4 g/mol
InChI Key: AMMBYBVLFCBIAR-UHFFFAOYSA-N
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Description

N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclooctyl group and a 2-methoxy-5-methylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of cyclooctylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: 2-methoxy-5-methylbenzoic acid.

    Reduction: N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)amine.

    Substitution: 2-methoxy-5-methyl-4-nitrophenylurea or 2-methoxy-5-methyl-4-bromophenylurea.

Scientific Research Applications

Chemistry: N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structure.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structure allows for modifications that can lead to compounds with improved pharmacological properties.

Industry: In the materials science industry, N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

  • N-cyclooctyl-N’-(2,5-dimethoxyphenyl)urea
  • N-cyclooctyl-N’-(2-methylphenyl)urea

Comparison: N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. Compared to N-cyclooctyl-N’-(2,5-dimethoxyphenyl)urea, the presence of a methyl group instead of a second methoxy group can lead to differences in steric and electronic effects, impacting its chemical behavior and biological activity .

Properties

IUPAC Name

1-cyclooctyl-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-10-11-16(21-2)15(12-13)19-17(20)18-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMBYBVLFCBIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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